![molecular formula C18H14FN5O2 B2365562 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 1286712-93-3](/img/structure/B2365562.png)
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H18FN5O2. It has a molecular weight of 379.395. The InChI key is BTHSLUNAVMSQJZ-UHFFFAOYSA-N.Scientific Research Applications
Anti-Tumor Activity
The compound exhibits excellent anti-tumor activity against several cancer cell lines. Specifically, it has been evaluated against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these cell lines are as follows:
- HeLa: 2.85 ± 0.74 μM Moreover, it possesses superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Potential c-Met Kinase Inhibitor
The compound’s strong inhibition of c-Met kinase makes it a potential candidate for targeted therapy. Dose-dependent experiments, AO fluorescence staining, cell cycle assays, Annexin V-FITC/PI staining, and docking studies have supported its role as a c-Met kinase inhibitor .
Bioisosterism-Guided Approach
In the context of anticancer research, bioisosterism plays a crucial role. This compound, along with its derivatives, has been designed and synthesized for evaluation against human cancer cell lines. Some derivatives demonstrate comparable cytotoxic activity to doxorubicin, a reference anticancer drug .
Adenosine Receptor Pharmacophore
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which shares similarities with our compound, has been explored as a pharmacophore for adenosine receptors. Substitutions at specific positions may enhance its activity .
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction is facilitated by the compound’s structural fragments, which are designed for effective binding with the binding site of PCAF . The binding of the compound to PCAF can inhibit its activity, thereby affecting the transcription of genes regulated by this enzyme .
Biochemical Pathways
The inhibition of PCAF can affect various biochemical pathways. PCAF is involved in the acetylation of histones, a process that plays a key role in the regulation of gene expression. By inhibiting PCAF, the compound can potentially alter the expression of genes that are regulated by this enzyme .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of the compound .
Result of Action
The result of the compound’s action is the potential inhibition of PCAF, which can lead to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes that are affected .
properties
IUPAC Name |
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-11-2-5-13(6-3-11)21-16(25)9-24-18(26)23-10-20-15-7-4-12(19)8-14(15)17(23)22-24/h2-8,10H,9H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBIFVRCQQPNFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide |
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